molecular formula C10H11ClN2O B6595123 N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride CAS No. 18440-56-7

N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride

Cat. No.: B6595123
CAS No.: 18440-56-7
M. Wt: 210.66 g/mol
InChI Key: YBRHPFGCYHUIGW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides These compounds are characterized by the presence of a hydrazone functional group attached to a carbonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 2-methylphenylhydrazine with an appropriate acyl chloride. One common method is the reaction of 2-methylphenylhydrazine with 2-oxopropanoyl chloride under anhydrous conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazonoyl chloride to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazonoyl compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-oxopropanehydrazonoyl bromide
  • N-(2-methylphenyl)-2-oxopropanehydrazonoyl iodide
  • N-(2-methylphenyl)-2-oxopropanehydrazonoyl fluoride

Uniqueness

N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity and the presence of the chloride group, which can be selectively substituted under mild conditions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-5-3-4-6-9(7)12-13-10(11)8(2)14/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRHPFGCYHUIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NN=C(C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223362
Record name N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18440-56-7
Record name N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18440-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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